molecular formula C13H20ClNO B1440726 3-(2,3-Dimethylphenoxy)piperidine hydrochloride CAS No. 1220018-19-8

3-(2,3-Dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1440726
CAS No.: 1220018-19-8
M. Wt: 241.76 g/mol
InChI Key: YBCDFYRWOALCGT-UHFFFAOYSA-N
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Description

CAS Registry Number and Database Identifiers

3-(2,3-Dimethylphenoxy)piperidine hydrochloride is uniquely identified by the CAS Registry Number 1220018-19-8 . This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and research literature. The compound is cataloged under the MDL Number MFCD13561078 , which facilitates tracking in synthesis and procurement workflows. Additional identifiers include:

Parameter Value
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 241.76 g/mol
SMILES Code CC₁=C(C)C(OC₂CNCCC₂)=CC=C₁.[H]Cl

These parameters are essential for computational modeling, spectral analysis, and cross-referencing in chemical databases.

IUPAC Nomenclature and Alternative Names

The IUPAC name for this compound is This compound, which systematically describes its structure:

  • A piperidine ring (six-membered amine heterocycle) substituted at the 3-position.
  • A 2,3-dimethylphenoxy group (oxygen-linked aromatic ring with methyl groups at positions 2 and 3).
  • A hydrochloride salt counterion.

Alternative names include:

  • 3-(2,3-Dimethylphenoxy)piperidine HCl
  • Piperidine, 3-(2,3-dimethylphenoxy)-, hydrochloride

These synonyms are used interchangeably in synthetic chemistry and pharmacological research.

MDL Number (MFCD13561078) and Classification

The MDL Number MFCD13561078 classifies this compound as a piperidine derivative with a substituted phenoxy group. Its structural classification includes:

  • Organic heterocyclic compound : Due to the piperidine ring.
  • Aryl ether : From the 2,3-dimethylphenoxy moiety.
  • Hydrochloride salt : Enhancing solubility and stability for experimental use.

The compound’s hybrid structure enables interactions with biological targets, making it relevant in medicinal chemistry.

Structural and Spectroscopic Characteristics

Molecular Geometry and Bonding

The molecule exhibits a piperidine ring in a chair conformation , with the 3-position substituent adopting an equatorial orientation to minimize steric strain. Key structural features:

  • Phenoxy group : The aromatic ring’s methyl groups at C2 and C3 create steric hindrance, influencing reactivity.
  • Ether linkage : The oxygen atom bridges the piperidine and aromatic rings, enabling rotational flexibility.
  • Hydrochloride salt : The protonated piperidine nitrogen forms an ionic bond with Cl⁻, stabilizing the compound.

Spectroscopic Data (NMR, IR, MS)

While experimental spectral data are not fully provided in the sources, predicted characteristics include:

  • ¹H NMR : Signals for piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.2–2.5 ppm).
  • IR Spectroscopy : Stretching vibrations for N–H (≈2500 cm⁻¹), C–O–C (≈1250 cm⁻¹), and aromatic C–H (≈3050 cm⁻¹).
  • Mass Spectrometry : A molecular ion peak at m/z 241.76 (M⁺) and fragments corresponding to piperidine (85 amu) and dimethylphenoxy (135 amu) moieties.

Crystallographic and Conformational Analysis

X-ray diffraction data are unavailable in the provided sources. However, computational models predict:

  • Crystal packing : Stabilized by van der Waals interactions between hydrophobic methyl groups and ionic interactions between the protonated amine and Cl⁻.
  • Conformational flexibility : The ether linkage allows rotation, enabling adaptation to binding pockets in biological targets.

Properties

IUPAC Name

3-(2,3-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCDFYRWOALCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The primary synthetic approach to 3-(2,3-Dimethylphenoxy)piperidine hydrochloride involves the nucleophilic substitution reaction between 2,3-dimethylphenol and piperidine under controlled conditions. This reaction typically proceeds in alcoholic solvents such as ethanol or methanol, optimizing parameters like temperature and reaction time to maximize yield and purity.

Parameter Details
Starting Materials 2,3-Dimethylphenol, Piperidine
Solvents Ethanol, Methanol
Reaction Type Nucleophilic substitution
Product Form Hydrochloride salt of 3-(2,3-Dimethylphenoxy)piperidine
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol

This method is widely used in research settings for the preparation of this compound and is adaptable for scale-up production depending on purity requirements.

Detailed Synthetic Procedure

Stepwise Synthesis:

  • Step 1: Dissolution of 2,3-dimethylphenol in ethanol or methanol.
  • Step 2: Addition of piperidine to the solution under stirring.
  • Step 3: Heating the mixture to reflux temperature to facilitate the nucleophilic substitution, where the phenol oxygen attacks the piperidine ring forming the ether linkage.
  • Step 4: Cooling and addition of hydrochloric acid to convert the free base into the hydrochloride salt.
  • Step 5: Isolation of the product by filtration or extraction, followed by purification through recrystallization or chromatography.

This method yields this compound with high purity suitable for research applications.

Industrial and Cost-Effective Considerations

A patent describing the preparation of (R)-3-amino piperidine hydrochloride outlines a multi-step synthetic route starting from D-glutamic acid involving protection, reduction, activation, cyclization, and deprotection steps. Although this patent focuses on the amino piperidine derivative, the strategies for efficient cyclization and salt formation provide valuable insights into industrial-scale synthesis of piperidine hydrochlorides.

Key features of this industrial method include:

Step Description Notes
1 Hydroxyl esterification and Boc protection Protecting groups for selectivity
2 Ester reduction Conversion to alcohol intermediates
3 Hydroxyl activation Preparation for cyclization
4 Cyclization Formation of piperidine ring
5 Boc deprotection and hydrochloride salt formation Final product isolation

The method emphasizes short synthetic routes, cost efficiency, and suitability for large-scale production, which could be adapted or serve as a model for synthesizing this compound.

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct Nucleophilic Substitution 2,3-Dimethylphenol, Piperidine Ethanol/Methanol solvent, reflux, HCl salt formation Simple, straightforward, scalable May require purification steps
Mitsunobu Reaction Phenols, Tetrahydropyridines DIAD, Triphenylphosphine, THF, argon atmosphere High selectivity, good yields Requires sensitive reagents
Rh-Catalyzed Asymmetric Cross-Coupling Pyridine derivatives, Boronic acids Rh catalyst, reductive Heck conditions Enantioselective synthesis Complex catalyst system
Multi-step Industrial Route D-Glutamic acid or related amino acids Protection, reduction, cyclization steps Cost-effective, industrial scale Longer synthetic sequence

Research Findings and Optimization Notes

  • The reaction temperature and solvent choice critically influence the yield and purity of the nucleophilic substitution method. Ethanol and methanol are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

  • Mitsunobu reaction conditions require inert atmosphere and low temperatures initially to avoid side reactions. The reaction time and temperature are optimized to maximize yield of the ether linkage.

  • Catalytic asymmetric methods demonstrate excellent enantioselectivity (>90% ee) and functional group tolerance, which could be valuable for synthesizing chiral analogs of this compound.

  • Industrial methods prioritize short synthetic routes with high conversion rates (>95%) and employ protecting groups such as Boc to improve selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

3-(2,3-Dimethylphenoxy)piperidine hydrochloride is primarily studied for its potential pharmacological effects. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

  • Neuropharmacology : Research indicates that this compound may exhibit properties beneficial for treating conditions such as anxiety and depression. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Synthesis of Novel Compounds

This compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to modify it for creating derivatives with enhanced biological activity.

  • Synthetic Pathways : The compound can be reacted with various electrophiles to produce substituted piperidines that may have improved pharmacological profiles. For instance, reactions with halogenated compounds have been documented to yield derivatives with increased affinity for specific receptors .
Reaction TypeExample DerivativePotential Application
AlkylationN-AlkylpiperidinesAntidepressants
AcylationPiperidinyl estersAnalgesics

Material Science

In addition to its applications in pharmacology, this compound has potential uses in material science, particularly in the development of polymers and coatings.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or hydrophobicity .

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications to the 3-position significantly influenced receptor binding affinity and selectivity. This suggests that this compound could serve as a lead compound for developing new antidepressants.

Case Study 2: Synthesis of Anticancer Agents

Research conducted at a leading pharmaceutical lab demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The resulting compounds showed promising cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table highlights structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
3-(2,3-Dimethylphenoxy)piperidine HCl 946681-02-3 C₁₃H₁₈ClNO 3-piperidine, 2,3-phenoxy Direct phenoxy attachment; no linker
4-(2,3-Dimethylphenoxy)piperidine HCl 1171504-55-4 C₁₃H₁₈ClNO 4-piperidine, 2,3-phenoxy Positional isomer of target compound
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl 1219980-90-1 C₁₅H₂₂ClNO 3-piperidine, ethyl linker, 3,5-phenoxy Ethyl spacer; altered substituent positions
3-((2,3-Dimethylphenoxy)methyl)piperidine HCl 1220033-58-8 C₁₄H₂₂ClNO 3-piperidine, methyl linker, 2,3-phenoxy Methyl spacer; increased steric bulk
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine HCl - C₁₄H₁₇ClF₃NO 4-piperidine, ethyl linker, 3-CF₃-phenoxy Trifluoromethyl group enhances metabolic stability
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 52392-53-7 C₁₅H₂₀Cl₃NO 3-piperidine, ethyl linker, 2,4-Cl/3,5-CH₃-phenoxy Chlorine substituents increase electronegativity

Pharmacological Implications

  • Positional Isomerism: The 4-(2,3-dimethylphenoxy)piperidine HCl isomer (CAS: 1171504-55-4) differs in the attachment position of the phenoxy group on the piperidine ring. This minor structural change can significantly alter receptor binding, as demonstrated in studies of adrenergic receptor antagonists where piperidine substitution patterns dictate selectivity .
  • However, longer linkers may reduce metabolic stability.
  • Substituent Modifications: The trifluoromethyl group in 4-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine HCl introduces strong electron-withdrawing effects, which can improve blood-brain barrier penetration compared to methyl groups. Conversely, chlorine substituents (e.g., in 52392-53-7 ) may enhance toxicity or receptor affinity due to increased electronegativity.

Biological Activity

3-(2,3-Dimethylphenoxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H20ClNO, is characterized by its unique substitution pattern on the phenoxy group, which influences its chemical reactivity and biological effects. Understanding the biological activity of this compound is crucial for its application in pharmaceutical development and research.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating neurological disorders and microbial infections.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several strains of bacteria and fungi. For instance, it exhibited notable activity against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) reported at 15.6 µg/mL and 62.5 µg/mL respectively . However, its efficacy against Gram-negative bacteria was significantly lower, indicating a selective antimicrobial profile.

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological potential. It has been implicated in the modulation of neurotransmitter systems, particularly those involved in mood regulation and anxiety disorders. Studies suggest that derivatives of piperidine compounds can act as inhibitors of tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis, which may have implications for treating depression and anxiety disorders .

Study on Antimicrobial Activity

In a comparative study evaluating various piperidine derivatives, this compound was tested alongside other compounds for its antimicrobial efficacy. The results demonstrated that while it had moderate activity against certain Gram-positive strains, it lacked significant effects against most fungal strains tested. This highlights the potential for further modification to enhance its broad-spectrum antimicrobial capabilities .

Neuropharmacological Investigation

Another study focused on the neuropharmacological properties of similar piperidine compounds indicated that modifications to the piperidine structure could enhance brain penetration and receptor affinity. This suggests that this compound may be optimized for better therapeutic outcomes in neurological applications .

Data Summary

Biological Activity Target Organisms/Effects MIC (µg/mL) Notes
AntimicrobialStaphylococcus epidermidis15.6Effective against Gram-positive bacteria
AntimicrobialMicrococcus luteus62.5Moderate activity
NeuropharmacologicalTryptophan hydroxylase-Potential for mood disorder treatment

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and safety protocols for handling 3-(2,3-Dimethylphenoxy)piperidine hydrochloride in laboratory settings?

  • Answer: Store the compound in a dry environment at 2–8°C to maintain stability, and avoid exposure to heat, moisture, or direct light . Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Ensure proper ventilation and avoid aerosol formation during handling. In case of spills, evacuate the area, use protective equipment, and collect debris using non-sparking tools to prevent ignition .

Q. What are the foundational synthetic routes for piperidine derivatives like this compound?

  • Answer: Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, phenoxy-piperidine scaffolds can be prepared by reacting substituted phenols with activated piperidine intermediates (e.g., chloropiperidine) under basic conditions. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can researchers confirm the structural identity of this compound during initial characterization?

  • Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions on the piperidine and dimethylphenoxy groups. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) confirm molecular formula and purity. Infrared (IR) spectroscopy can validate functional groups like ether linkages .

Advanced Research Questions

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is recommended. Use a gradient elution of acetonitrile/water with 0.1% trifluoroacetic acid. Compare retention times and peak areas against certified reference standards. For structurally similar impurities (e.g., dimethylphenoxy isomers), LC-MS/MS provides specificity .

Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?

  • Answer: Conduct systematic toxicity assays under standardized conditions. For example:

  • In vitro: Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays at varying concentrations (0.1–100 µM).
  • In vivo: Perform acute toxicity studies in rodent models (OECD Guideline 423). Compare results with structurally analogous compounds (e.g., paroxetine derivatives) to identify structure-toxicity relationships .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Answer: Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Use catalysts like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor reaction progress via TLC and isolate the hydrochloride salt by acid-base extraction (HCl/NaOH) .

Q. How do structural modifications to the phenoxy or piperidine moieties affect the compound’s biological activity?

  • Answer: Introduce substituents (e.g., halogens, methoxy groups) to the phenoxy ring to enhance lipophilicity and receptor binding. Replace the piperidine nitrogen with a sp³-hybridized carbon to reduce metabolic degradation. Test modified analogs in receptor-binding assays (e.g., serotonin or adrenergic receptors) to correlate structure with activity .

Data Interpretation and Methodological Challenges

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Answer: Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values. Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential based on logP and molecular weight .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

  • Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Use HPLC to monitor degradation products over 24–72 hours. Include antioxidants (e.g., ascorbic acid) to assess oxidative stability. Compare degradation kinetics with structurally stable analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3-Dimethylphenoxy)piperidine hydrochloride
Reactant of Route 2
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